molecular formula C20H17BrN4O3S B3401625 7-[(3-bromobenzyl)thio]-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one CAS No. 1040682-11-8

7-[(3-bromobenzyl)thio]-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

Cat. No. B3401625
CAS RN: 1040682-11-8
M. Wt: 473.3 g/mol
InChI Key: XGWDCHLOBMCMKL-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a type of organic compound that belongs to the class of pyrazolotriazines . These compounds are characterized by a pyrazolotriazine moiety, which is a polycyclic aromatic compound made up of a pyrazole ring fused to a triazine ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolotriazine core, with various substituents attached to it. The presence of a bromobenzylthio group and a dimethoxyphenyl group would likely have significant effects on the compound’s physical and chemical properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the bromobenzylthio and dimethoxyphenyl groups. These groups could potentially participate in various types of reactions, including nucleophilic substitutions, electrophilic additions, and redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, charge distribution, and the presence of functional groups would affect properties such as its solubility, stability, reactivity, and melting and boiling points .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being studied as a potential drug, its mechanism of action might involve binding to a specific biological target, such as an enzyme or receptor .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

Future research on this compound could involve further studies on its synthesis, properties, and potential applications. This could include exploring more efficient synthesis methods, investigating its behavior under different conditions, and testing its activity against various biological targets .

properties

IUPAC Name

7-[(3-bromophenyl)methylsulfanyl]-2-(3,4-dimethoxyphenyl)-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN4O3S/c1-27-17-7-6-13(9-18(17)28-2)15-10-16-19(26)22-23-20(25(16)24-15)29-11-12-4-3-5-14(21)8-12/h3-10H,11H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGWDCHLOBMCMKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C(=C2)C(=O)NN=C3SCC4=CC(=CC=C4)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(3-bromobenzyl)thio]-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-[(3-bromobenzyl)thio]-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
Reactant of Route 2
7-[(3-bromobenzyl)thio]-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
Reactant of Route 3
7-[(3-bromobenzyl)thio]-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
Reactant of Route 4
7-[(3-bromobenzyl)thio]-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
Reactant of Route 5
Reactant of Route 5
7-[(3-bromobenzyl)thio]-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
Reactant of Route 6
Reactant of Route 6
7-[(3-bromobenzyl)thio]-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

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